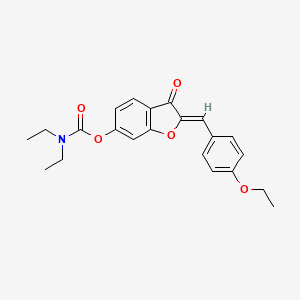

![molecular formula C15H15N3O2S B2504165 2-((2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)-N-苯基乙酰胺 CAS No. 946371-74-0](/img/structure/B2504165.png)

2-((2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)-N-苯基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex pyrimidine derivatives has been a subject of interest due to their potential antitumor activities. In one study, a series of novel pentaheterocyclic compounds were synthesized, starting with the preparation of 2-Thioxo-3,9,10,11-tetrahydro-1-phenyl-benzo[6′,7′]cyclohepta[1′,2′:4,5]pyrido[2,3-d]pyrimidin-4-one. This compound was obtained through the reaction of 2-dimethylaminomethylenebenzosuberone with 6-amino-1-phenyl-2-thioxo-2,3-dihydro-pyrimidin-4-one. Further reactions involving hydrazine hydrate and various aldehydes led to the formation of hydrazono derivatives, which upon cyclization with bromine in acetic acid, yielded the target pentaheterocyclic compounds. These compounds demonstrated potent antitumor activity against liver and breast cancer cell lines .

Molecular Structure Analysis

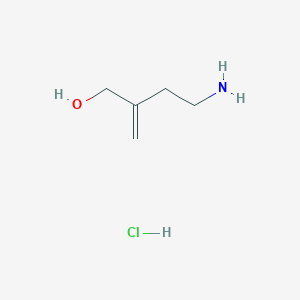

The molecular structure of the synthesized compounds is characterized by a pyrimidine core, which is a common feature in many biologically active molecules. The presence of a thioxo group and a phenyl ring in the structure contributes to the compound's potential interaction with biological targets. The cyclization process that leads to the formation of the pentaheterocyclic structure is crucial for the biological activity, as it may influence the compound's ability to bind to specific enzymes or receptors within cancer cells .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multi-step and require precise control over reaction conditions. The initial reaction between the aminomethylenebenzosuberone and the amino-thioxo-pyrimidinone is likely a condensation reaction, followed by a nucleophilic substitution. The subsequent reaction with hydrazine hydrate introduces a hydrazino group, which is then used to form hydrazono derivatives through a reaction with aldehydes. The final cyclization with bromine is a key step that likely proceeds through a radical or electrophilic substitution mechanism, leading to the closure of the pentaheterocyclic ring system .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide are not detailed in the provided papers, we can infer that the compound's solubility, stability, and reactivity would be influenced by its heterocyclic and aromatic components. The presence of the thioxo group and the acetamide moiety could affect the compound's hydrogen bonding potential and its overall polarity, which in turn would influence its solubility in various solvents. The stability of the compound could be affected by the presence of reactive groups that are prone to oxidation or other chemical modifications .

科学研究应用

合成和化学性质

合成路线: 研究探索了与2-((2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)-N-苯基乙酰胺类似的化合物的各种合成途径,展示了创建复杂分子的多功能性。例如,稠合噻唑并[3,2-a]嘧啶酮的合成涉及2-氯-N-苯基乙酰胺作为关键结构单元,表明通过环加成和亲电取代反应构建类似化合物的途径(Janardhan 等,2014)。

化学反应和衍生物: 该化合物的结构允许进行多种化学转化,从而产生具有潜在生物活性的各种衍生物。对2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺等化合物的研究表明合成不同杂环衍生物的能力,表明从类似前体生成广泛的具有生物活性的化合物具有潜力(Shams 等,2010)。

生物学应用

抗菌活性: 包括与2-((2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)-N-苯基乙酰胺相关的结构在内的嘧啶酮和恶嗪酮衍生物的合成和评估显示出显着的抗菌特性。这些发现表明此类化合物在开发新的抗菌剂中的潜在应用(Hossan 等,2012)。

抗肿瘤和抗氧化特性: 2-((2-氧代-2,5,6,7-四氢-1H-环戊[d]嘧啶-4-基)硫代)-N-苯基乙酰胺等化合物的结构特征允许探索抗肿瘤和抗氧化活性。对源自类似前体的多官能取代杂环化合物的研究突出了它们在抗肿瘤应用中的潜力,强调了这些分子在癌症研究中的相关性(Shams 等,2010)。此外,对2-(4-苯基-6-对甲苯基嘧啶-2-基硫代)-N-(4-取代苯基)乙酰胺等衍生物的研究显示出有希望的抗氧化活性,进一步拓宽了此类化合物的应用范围(Dhakhda 等,2021)。

属性

IUPAC Name |

2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-13(16-10-5-2-1-3-6-10)9-21-14-11-7-4-8-12(11)17-15(20)18-14/h1-3,5-6H,4,7-9H2,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCSGLFPWKYZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)